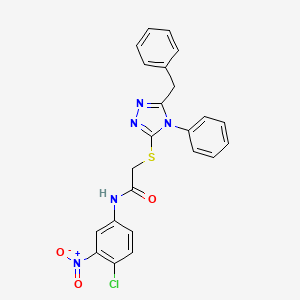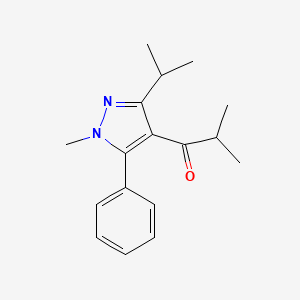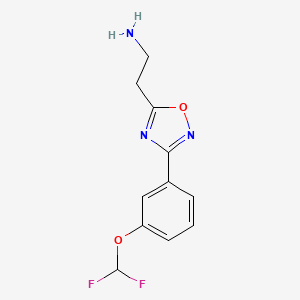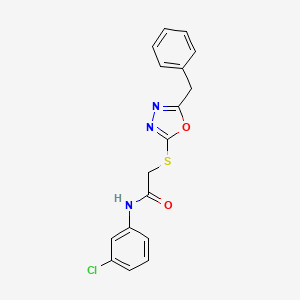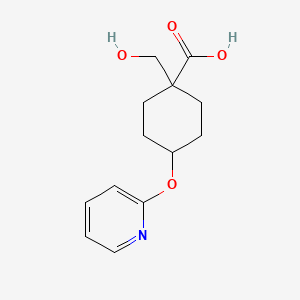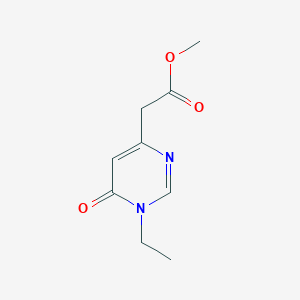
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyrimidine, the cyclopropyl and dimethyl groups are introduced through alkylation reactions. The piperidine ring is then formed via cyclization, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid
- 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide
- 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to its specific structural features, such as the combination of cyclopropyl and dimethyl groups on the pyrimidine ring and the presence of a piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O2/c1-9-10(2)16-13(11-3-4-11)17-14(9)18-7-5-12(6-8-18)15(19)20/h11-12H,3-8H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FVRMLDBYNBJNNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C(=O)O)C3CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B11777536.png)
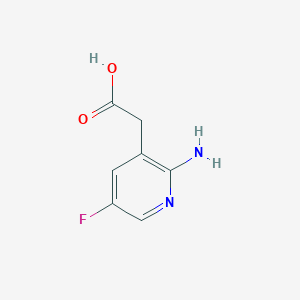
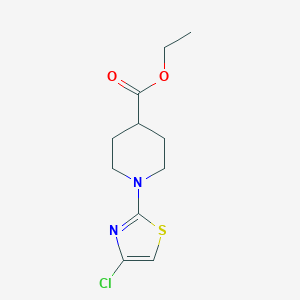
![rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B11777548.png)
